4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
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Overview
Description
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyridazinyl moiety: This can be achieved through the reaction of tert-butylpyridazine with appropriate reagents under controlled conditions.
Attachment of the piperidine ring: This involves the reaction of the pyridazinyl intermediate with piperidine derivatives.
Formation of the oxan-4-yl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
- 1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate
Uniqueness
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O4/c1-24(2,3)20-4-5-21(26-25-20)32-16-17-6-10-27(11-7-17)23(30)18-14-22(29)28(15-18)19-8-12-31-13-9-19/h4-5,17-19H,6-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMDLYHMMBBVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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